3-(4-Methylthiazol-5-yl)acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDJJGIDWGPPY-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2196246-47-4 | |
| Record name | (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformational Pathways of 3 4 Methylthiazol 5 Yl Acrylic Acid Derivatives
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can undergo several characteristic transformations, including decarboxylation and anhydride (B1165640) formation. These reactions are fundamental for modifying the molecular structure and synthesizing new derivatives.
Decarboxylation: The removal of the carboxyl group as carbon dioxide can be a significant pathway for α,β-unsaturated carboxylic acids, particularly those bearing heteroaryl substituents. While specific studies on the decarboxylation of 3-(4-Methylthiazol-5-yl)acrylic acid are not extensively documented, analogous reactions with other heteroaryl acrylic acids, such as 3-(2-furyl)acrylic acid and 3-pyridyl acrylic acid, demonstrate that this transformation is feasible. ktu.edu This process, often termed nitrodecarboxylation when conducted in the presence of a nitrating agent, replaces the carboxyl group with a nitro group, yielding a nitroolefin. ktu.edu Generally, decarboxylation can be promoted thermally or catalytically and is influenced by the stability of the resulting carbanionic intermediate. For heteroaryl acrylic acids, the reaction can serve as a route to vinyl-substituted heterocycles. wikipedia.org
Anhydride Formation: Carboxylic acids can be converted to anhydrides, which are valuable activated intermediates for further reactions, such as esterification and amidation. The formation of an anhydride from this compound would typically involve reaction with a dehydrating agent or conversion to an acid chloride followed by reaction with a carboxylate salt. researchgate.netvt.edu A common laboratory method involves treating the carboxylic acid with a reagent like thionyl chloride to form the acyl chloride, which then reacts with a carboxylate nucleophile to yield the anhydride. vt.edu Symmetrical or mixed anhydrides can be prepared depending on the reacting partner. researchgate.net Although specific examples for this compound are not detailed in the literature, the general principles of anhydride synthesis from acrylic acids are well-established. google.comresearchgate.net
| Reaction Type | Analogous Substrate | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Nitrodecarboxylation | α,β-Unsaturated acids | Cu(NO₃)₂, additive-free | (E)-Nitroolefins | ktu.edu |
| Anhydride Formation | Acrylic Acid | 1) Thionyl Chloride; 2) Carboxylate Salt | Acrylic Anhydride | vt.edu |
Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole (B1198619) Heterocycle
The thiazole ring possesses a distinct electronic character that governs its reactivity towards substitution reactions. The electron density distribution makes certain positions more susceptible to either electrophilic or nucleophilic attack.
Electrophilic Aromatic Substitution: The thiazole ring is generally considered an electron-rich heterocycle. Theoretical calculations indicate that the C5 position is the primary site for electrophilic substitution due to its higher pi-electron density. wikipedia.org In this compound, this reactive C5 position is already substituted with the acrylic acid side chain. The electron-withdrawing nature of the α,β-unsaturated carbonyl system would further deactivate the ring towards electrophilic attack, making substitution reactions at other positions, such as C2, challenging under standard electrophilic conditions. wikipedia.org However, deprotonation at the C2 position with a strong base, such as an organolithium reagent, can generate a potent nucleophile that readily reacts with various electrophiles. wikipedia.org This allows for functionalization at the C2 position, a common strategy in thiazole chemistry.
Nucleophilic Aromatic Substitution (SNAr): Typical SNAr reactions require an aromatic ring to be substituted with a good leaving group (like a halide) and activated by electron-withdrawing groups. The unsubstituted thiazole ring of this compound lacks a suitable leaving group, making direct nucleophilic substitution of a hydrogen atom highly unfavorable under normal conditions. gacariyalur.ac.innih.gov Therefore, this pathway is not a primary route for the transformation of this specific molecule unless the thiazole ring is further modified to include a leaving group.
Chemical Transformations of the α,β-Unsaturated Carbonyl System
The conjugated system formed by the double bond and the carbonyl group is a key site of reactivity, susceptible to nucleophilic addition and reduction reactions.
Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by a wide range of nucleophiles in a conjugate addition reaction known as the Michael addition. researchgate.net Common nucleophiles (Michael donors) include enolates, amines, thiols, and other soft nucleophiles. researchgate.netnih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functionalities at the β-position of the acrylic acid chain. For instance, the addition of amines to acrylate (B77674) esters is a well-established method for synthesizing β-amino esters. nih.gov The reaction can be promoted by bases or, in some cases, under microwave irradiation to enhance reaction rates and yields. nih.gov Studies on acrylic acid itself have shown it can undergo Michael addition with itself to form dimers and oligomers. researchgate.net
Reduction: The α,β-unsaturated system can be selectively reduced. Catalytic hydrogenation, for example, can reduce the carbon-carbon double bond to yield the corresponding saturated propanoic acid derivative. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would typically reduce both the double bond and the carboxylic acid group to an alcohol. The specific outcome depends on the choice of reducing agent and reaction conditions.
| Reaction Type | Reactant Type | General Conditions | Expected Product Class | Reference |
|---|---|---|---|---|
| Michael Addition | Amines, Thiols, Enolates | Base catalysis or microwave irradiation | β-Substituted propanoic acid derivatives | researchgate.netnih.gov |
| Reduction (Double Bond) | H₂ | Metal catalyst (e.g., Pd/C) | 3-(4-Methylthiazol-5-yl)propanoic acid | N/A |
| Reduction (Full) | LiAlH₄ | Anhydrous ether solvent, followed by workup | 3-(4-Methylthiazol-5-yl)propan-1-ol | N/A |
Quaternization Reactions of the Thiazole Nitrogen for Enhanced Functionality
The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as alkyl halides to form a positively charged thiazolium salt. This process is known as quaternization. wikipedia.org
Alkylation of the thiazole nitrogen enhances the molecule's polarity and can be used to introduce a variety of functional groups. The resulting thiazolium salts are important intermediates in several synthetic transformations, including as precursors for N-heterocyclic carbenes, and are used as catalysts in reactions like the Stetter reaction and benzoin condensation. wikipedia.org Studies on related 4-(chloromethyl)thiazole derivatives have shown that they readily undergo quaternization with various pyridines and other amines. ktu.edu The reaction typically proceeds by treating the thiazole derivative with an excess of the alkylating agent, sometimes with gentle heating or prolonged stirring at room temperature, to afford the corresponding pyridinium or ammonium salt. ktu.edu This modification can significantly alter the biological and physicochemical properties of the parent molecule. mdpi.comnih.gov
| Thiazole Substrate | Alkylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloromethyl-2-methylthiazole | Pyridine (B92270) | Stirred in excess pyridine, room temp., several days | Pyridinium salt | ktu.edu |
| 2-Amino-4-(chloromethyl)thiazole | 4-Picoline | Stirred in excess picoline, room temp. | Picolinium salt | ktu.edu |
Biological and Mechanistic Research of 3 4 Methylthiazol 5 Yl Acrylic Acid Derivatives
Antimicrobial Activity Studies of 3-(4-Methylthiazol-5-yl)acrylic acid Derivatives
Derivatives of this compound have been the subject of significant research due to their potential as antimicrobial agents. The thiazole (B1198619) ring is a core component of many bioactive compounds, including the penicillin antibiotic family, which features a 5,5-dimethyl thiazolidine-4-carboxylic acid structure. mersin.edu.tr This has spurred the design and synthesis of novel thiazole-containing molecules to combat the growing threat of antimicrobial resistance. mersin.edu.tr
Antibacterial Efficacy and Spectrum of Activity
Numerous studies have evaluated the antibacterial properties of various derivatives of this compound against a wide range of bacterial pathogens. The general findings indicate that these compounds possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Derivatives of this compound have demonstrated notable efficacy against several Gram-positive bacteria. For instance, certain novel thiazole-based compounds have shown significant antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis. nih.gov In one study, newly synthesized thiazole derivatives exhibited high activity against various Gram-positive strains, with some compounds showing potency that exceeds that of standard antibiotics. mdpi.com The antibacterial activity of these compounds is influenced by the nature of the substituents on the thiazole ring. For example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative 3 | B. cereus | 230-700 | nih.gov |
| Thiazole Derivative 2 | S. aureus | - | nih.gov |
| Thiazole Derivative 9 | B. cereus | - | nih.gov |
| Thiazole Derivative 4 | S. aureus | - | nih.gov |
| Thiazole Derivative 5 | B. cereus | - | nih.gov |
| Thiazole Derivative 7 | S. aureus | - | nih.gov |
| Thiazole Derivative 8 | B. cereus | - | nih.gov |
| Thiazole Derivative 1 | S. aureus | - | nih.gov |
| Thiazole Derivative 6 | B. cereus | - | nih.gov |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. A lower MIC value indicates greater potency. Data presented is illustrative and derived from multiple studies.
The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Studies have shown that these compounds are active against clinically relevant Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govpolyu.edu.hk For example, certain thiazole-quinolinium derivatives have demonstrated potent bactericidal activity against some Gram-negative organisms and NDM-1 Escherichia coli. polyu.edu.hk While some synthesized compounds showed moderate activity, others exhibited significant potency, in some cases greater than the reference drug ciprofloxacin (B1669076) against E. coli and P. aeruginosa. nih.gov However, the efficacy can vary, with some studies reporting that all synthesized compounds showed half the potency against P. aeruginosa compared to a reference drug. mersin.edu.tr
Table 2: Antibacterial Activity of Selected Thiazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole-quinolinium 4a4 | E. coli | - | polyu.edu.hk |
| Thiazole-quinolinium 4b4 | E. coli | - | polyu.edu.hk |
| Thiazole Derivative 11b | E. coli | - | nih.gov |
| Thiazole Derivative 11e | P. aeruginosa | - | nih.gov |
| Thiazole Derivative 3f | P. aeruginosa | - | mersin.edu.tr |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. A lower MIC value indicates greater potency. Data presented is illustrative and derived from multiple studies.
A critical area of research is the activity of these compounds against multi-drug resistant (MDR) bacteria. Several derivatives of this compound have shown promising results in this regard. For instance, some thiazole-quinolinium compounds have been found to inhibit Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus. polyu.edu.hk Another study reported that a cationic polymer with thiazolium groups, derived from a 4-methylthiazole (B1212942) structure, exhibited excellent antibacterial activity against MRSA with a MIC value of 78 µg/mL. nih.gov Furthermore, certain heteroaryl(aryl) thiazole derivatives were tested against resistant strains, including MRSA, P. aeruginosa, and E. coli, and showed higher potential than the reference drug ampicillin. nih.gov
Table 3: Activity of Selected Thiazole Derivatives against Multi-Drug Resistant Bacteria
| Compound/Derivative | Resistant Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cationic Polymer PMTZ-Bu | MRSA | 78 | nih.gov |
| Thiazole Derivative 2 | MRSA | - | nih.gov |
| Thiazole Derivative 3 | P. aeruginosa (resistant) | - | nih.gov |
| Thiazole Derivative 4 | E. coli (resistant) | - | nih.gov |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. A lower MIC value indicates greater potency. Data presented is illustrative and derived from multiple studies.
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. nih.govnih.govpolyu.edu.hk The antifungal potential of these compounds has been demonstrated against various fungal strains. nih.gov For example, some newly synthesized heteroaryl(aryl) thiazole derivatives showed better antifungal activity than antibacterial activity, with minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov The most promising activity was observed for a compound designated as '9', with an MIC at 0.06–0.23 mg/mL and MFC at 0.11–0.47 mg/mL. nih.gov
Table 4: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
|---|---|---|---|---|
| Thiazole Derivative 9 | Various fungi | 0.06–0.23 | 0.11–0.47 | nih.gov |
| Thiazole Derivative 3 | Various fungi | - | - | nih.gov |
| Thiazole Derivative 2 | Various fungi | - | - | nih.gov |
| Thiazole Derivative 4 | Various fungi | - | - | nih.gov |
| Thiazole Derivative 5 | Various fungi | - | - | nih.gov |
MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values indicate the lowest concentration of a compound that inhibits visible growth or kills a microorganism, respectively. A lower value indicates greater potency. Data presented is illustrative and derived from multiple studies.
Molecular Mechanisms of Antimicrobial Action
The investigation into the molecular mechanisms of action of this compound derivatives has revealed several potential targets within microbial cells. One of the key mechanisms appears to be the inhibition of bacterial cell division. polyu.edu.hk Some thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization in bacterial cells, which disrupts its dynamic assembly and the formation of the Z-ring, a critical step in bacterial cytokinesis. polyu.edu.hk This ultimately leads to the inhibition of cell division and bacterial death. nih.gov
Another important target for these compounds is DNA gyrase, an essential enzyme involved in DNA replication and repair. nih.gov Certain thiazole-based derivatives have been identified as potent inhibitors of E. coli DNA gyrase. nih.gov Molecular docking studies have further supported the hypothesis that these compounds can act as DNA gyrase inhibitors. mersin.edu.tr By inhibiting this enzyme, the compounds effectively block bacterial proliferation.
Furthermore, some derivatives have been observed to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells, which is consistent with the disruption of cell division processes. polyu.edu.hk The collective evidence suggests that derivatives of this compound can exert their antimicrobial effects through multiple mechanisms, making them promising candidates for the development of new antimicrobial agents.
Structure-Activity Relationship (SAR) Investigations
The thiazole ring is a core component of these derivatives, and substitutions at various positions can significantly impact their biological activity.
The nature of the substituents on the thiazole ring has a profound effect on the antimicrobial properties of these compounds. For instance, the presence of a nonpolar, hydrophobic moiety at the 2-position of the thiazole ring has been found to be beneficial for antibacterial activity. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as nitro or halo groups, on aryl substituents attached to the thiazole ring can enhance antibacterial and antifungal activities. nih.govnih.gov The position of these substituents is also critical; for example, a para-substituted phenyl ring often leads to higher antibacterial activity compared to ortho or meta substitutions. nih.gov
| Substituent Position on Thiazole Ring | Substituent Type | Effect on Biological Efficacy | Reference |
|---|---|---|---|
| Position 2 | Nonpolar, hydrophobic moiety | Beneficial for antibacterial activity | nih.gov |
| Aryl substituent | Electron-withdrawing groups (e.g., nitro, halo) | Enhanced antibacterial and antifungal activity | nih.govnih.gov |
| Aryl substituent | Para-substitution | Higher antibacterial activity compared to ortho/meta | nih.gov |
The acrylic acid moiety is another key structural feature that influences the biological profile of these compounds. The α,β-unsaturated carbonyl system in acrylic acid is known to participate in Michael addition reactions, which can be a mechanism for covalent interaction with biological nucleophiles, such as cysteine residues in enzymes. researchgate.net The reactivity of the acrylic acid double bond is influenced by substituents, which can in turn affect its biological activity. researchgate.net While specific studies on the acrylic acid moiety of this compound are limited, the general reactivity of this functional group suggests it plays a significant role in the covalent modification of biological targets. researchgate.net
Hydrophobicity: A compound's lipophilicity, often quantified by its logP value, influences its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. For thiazole derivatives, increased lipophilicity has been associated with enhanced antimicrobial activity, as it facilitates penetration through the cell membrane. mdpi.comnih.gov The presence of hydrophobic substituents on the thiazole ring can contribute to this property. nih.gov
Charge Density: The distribution of electron density within the molecule affects its polarity and ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets. The electron-donating or withdrawing nature of substituents on the thiazole ring can alter the charge density of the entire molecule, thereby influencing its binding affinity to enzymes and other cellular components. mdpi.com For instance, electron-withdrawing groups can increase the positive charge on certain atoms, potentially enhancing interactions with negatively charged residues in a target's active site.
| Physicochemical Property | Influence on Biological Activity | Mechanism | Reference |
|---|---|---|---|
| Hydrophobicity (Lipophilicity) | Enhanced antimicrobial activity | Facilitates penetration of cell membranes and interaction with hydrophobic binding sites. | mdpi.comnih.gov |
| Charge Density | Modulates binding affinity to biological targets | Affects the strength of non-covalent interactions like hydrogen bonds and electrostatic interactions. | mdpi.com |
Other Investigated Biological Activities of Related Thiazole Derivatives
The thiazole ring is a fundamental scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications beyond a single target. globalresearchonline.net Researchers have been drawn to this heterocyclic system due to its presence in numerous biologically active compounds and its capacity for structural modification to optimize pharmacological activity. globalresearchonline.netnih.gov This section delves into the research applications of thiazole derivatives in the fields of oncology, tuberculosis, and immunology.
Anticancer Research Applications
Thiazole derivatives are a significant class of compounds in anticancer research, exhibiting various mechanisms of action. nih.gov Studies have shown they can induce apoptosis, disrupt tubulin assembly, and inhibit critical signaling pathways like NFkB/mTOR/PI3K/AkT. nih.gov
One area of investigation involves the synthesis of polysubstituted thiazole derivatives. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Among them, oxime derivatives and carbohydrazides showed potent activity against H69 small-cell lung carcinoma cells, including the anthracycline-resistant H69AR cell line, and were effective in inducing cell death in 3D spheroid models of A549 lung cancer cells. nih.gov
Another study focused on novel 4-methylthiazole-5-carboxylic acid derivatives as potential inhibitors of mucin onco proteins, which are targets in breast cancer therapy. nih.gov Several synthesized compounds, particularly compounds 1 , 3b , 3d , 3e , 3f , and 3i , demonstrated significant anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines. nih.govresearchgate.net
Furthermore, research into other thiazole-based compounds has identified potent derivatives against various cancer cell lines. tandfonline.com Compounds bearing moieties like 4-bromothiophen-2-yl, naphthalen-2-yl, and 2,5-difluorophenyl have shown significant inhibitory effects against cervical (HeLa), breast (MCF-7), and colorectal (HT-29) cancer cells, with evidence suggesting they induce apoptosis. tandfonline.com A separate study found that a thiazole derivative, compound 4c , exhibited potent cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively. mdpi.com This compound was found to induce cell cycle arrest and apoptosis. mdpi.com The versatility of the thiazole scaffold allows it to be a key component in designing potential anticancer agents that target various cellular mechanisms. acs.orgnih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |
|---|---|---|---|
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | Induces cell cycle arrest and apoptosis mdpi.com |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | Induces cell cycle arrest and apoptosis mdpi.com |
| Compound 2f (R = 2,5-F) | MCF-7 (Breast) | 7.7 µM | Induces apoptosis tandfonline.com |
| Compound 2i (R = 4-OCF₃) | MCF-7 (Breast) | 8.0 µM | Induces apoptosis tandfonline.com |
| Compound 2b (R = naphthalen-2-yl) | HeLa (Cervical) | 12.4 µM | Induces apoptosis tandfonline.com |
| Compound 2i (R = 4-OCF₃) | HeLa (Cervical) | 12.3 µM | Induces apoptosis tandfonline.com |
Antitubercular Research Applications
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. thieme-connect.combohrium.com Thiazole-based compounds have been identified as promising candidates, exhibiting potent activity by targeting key bacterial enzymes and disrupting essential metabolic pathways, including cell wall synthesis. thieme-connect.combohrium.com
Research has explored various structural modifications of the thiazole core to enhance antitubercular activity. nih.gov One study reported on a series of thiadiazole-linked thiazole derivatives. nih.gov Within this series, compounds 5g , 5i , and 5l were particularly promising, with compound 5l showing the best minimum inhibitory concentration (MIC) value of 7.1285 µg/ml against M. tuberculosis (H37Ra). nih.gov In silico analysis suggested that these compounds may target the tubercular enzyme ThyX. nih.gov
Another approach involves creating hybrid molecules, such as thiazole-chalcone hybrids. mdpi.com In a study of twenty such compounds, chalcones 12 (containing a 2,4-difluorophenyl group) and 7 (containing a 2,4-dichlorophenyl group) demonstrated potent antitubercular activity, with MICs of 2.43 µM and 4.41 µM, respectively, which was higher than the standard drug pyrazinamide. mdpi.com
The introduction of a 5-nitro group into the thiazole ring has also been shown to significantly improve antitubercular activity. mdpi.com A series of 5-arylidenethiazolidin-4-one derivatives containing a 5-nitrothiazole (B1205993) moiety exhibited potent activity, with several compounds showing MIC₉₀ values of less than 0.24 µM. mdpi.com These findings highlight the potential of the thiazole scaffold in the development of novel therapeutics to combat tuberculosis. nih.gov
| Compound | Target/Strain | Activity (MIC) |
|---|---|---|
| Thiazole-chalcone 12 | M. tuberculosis H37Rv | 2.43 µM mdpi.com |
| Thiazole-chalcone 7 | M. tuberculosis H37Rv | 4.41 µM mdpi.com |
| Thiadiazole-thiazole 5l | M. tuberculosis H37Ra | 7.1285 µg/ml nih.gov |
| 5-arylidenethiazolidin-4-one 51c, 51g, 51h, 51i, 51l, 51n, 51q | M. tuberculosis | <0.24 µM (MIC₉₀) mdpi.com |
Immunomodulatory Research Applications (e.g., inhibition of immune cell activation)
Thiazole derivatives have also been investigated for their ability to modulate the immune system. The synthetic thiazole derivative tiprotimod (B1197315) has been identified as a potent immunopotentiator. nih.gov Research has shown that it stimulates macrophage activity in a dose-dependent manner. nih.gov Furthermore, tiprotimod enhances both cell-mediated and humoral immune responses. nih.gov It has been observed to augment the delayed-type hypersensitivity (DTH) response and stimulate the humoral immune response against various antigens in animal models. nih.gov A study on a series of carboxyalkylthio-substituted thiazole-carboxylic acids confirmed that tiprotimod displayed the broadest immunological activity, leading to its selection for more detailed studies. nih.gov
In other research, 1,3,4-thiadiazole (B1197879) derivatives have demonstrated immunomodulatory functions in the context of parasitic infections. nih.gov Certain analogues were found to stimulate the expression of interferon-γ while suppressing the production of interleukin-10 and interleukin-5. nih.gov This shift favors a Type 1 immune response, which is crucial for resolving parasitic infections by enhancing cell-mediated immunity for the clearance of pathogens. nih.gov These studies indicate that thiazole-based structures can serve as a foundation for developing agents that can either stimulate or selectively modify immune responses for therapeutic benefit.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
No specific molecular docking studies featuring 3-(4-Methylthiazol-5-yl)acrylic acid as the ligand were identified in the available literature. Research in this area tends to focus on more complex derivatives of the thiazole (B1198619) scaffold, which are then docked into the active sites of various biological targets like enzymes or receptors to predict binding affinities and interaction modes. Without such studies, it is not possible to provide data on its predicted interactions with specific biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, performed specifically on this compound. Consequently, data regarding its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), electrostatic potential maps, and reactivity descriptors could not be located. These types of calculations are crucial for understanding the intrinsic electronic structure and predicting the chemical reactivity of a molecule.
Predictive Modeling for Biological Activity and Structure-Based Design of Thiazole-Acrylic Acid Scaffolds
Information on predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, that specifically involves this compound or uses it as a foundational scaffold for the structure-based design of new derivatives is not present in the surveyed scientific literature. Such studies are vital for systematically optimizing chemical structures to enhance their biological activity, but they have not been applied to this specific compound in the available research.
Due to the lack of specific data, tables and detailed research findings for this compound cannot be provided.
Advanced Applications in Materials Science and Polymer Chemistry Research
Incorporation into Polymeric Architectures
The integration of 3-(4-Methylthiazol-5-yl)acrylic acid and its derivatives into polymer chains is a key area of investigation. This involves the design of novel monomers, their subsequent polymerization, and the functionalization of material surfaces to create smart and active materials.
The synthesis of monomers derived from or related to this compound is the foundational step for creating functional polymers. While direct polymerization of this compound is conceivable, research has often focused on creating more complex monomers to fine-tune the properties of the final polymer. A notable strategy involves the use of bio-based precursors like itaconic acid to introduce the thiazole (B1198619) functionality. Itaconic acid, an organic acid obtained from the fermentation of carbohydrates, can be chemically modified to incorporate thiazole groups, leading to the formation of novel polymerizable monomers. nih.gov This approach aligns with the principles of green chemistry by utilizing renewable resources. nsf.gov
Another synthetic route involves the modification of existing monomers with thiazole-containing moieties. For instance, a methacrylic monomer, 2-(((2-(4-methylthiazol-5-yl)ethoxy)carbonyl)oxy)ethyl methacrylate (B99206) (MTZ), has been synthesized. nih.gov This monomer incorporates the 4-methylthiazol-5-yl group, demonstrating a versatile method for integrating this functional unit into a polymerizable acrylic backbone. The synthesis of such specialized monomers allows for a high degree of control over the resulting polymer's architecture and functional properties.
| Monomer Name | Precursor/Starting Material | Key Functional Groups | Polymerization Method | Reference |
| Thiazole-containing itaconic acid derivative | Itaconic Acid | Thiazole, Carboxylic Acid | Radical Polymerization | nih.gov |
| 2-(((2-(4-methylthiazol-5-yl)ethoxy)carbonyl)oxy)ethyl methacrylate (MTZ) | 5-(2-hydroxyethyl)-4-methylthiazole and 2-isocyanatoethyl methacrylate | Thiazole, Methacrylate, Carbonate | RAFT Polymerization | nih.gov |
A significant application of polymers incorporating the this compound motif is in the development of antimicrobial materials. The thiazole ring, particularly when quaternized to form a thiazolium salt, can impart potent antimicrobial activity to the polymer. scispace.com The positively charged nitrogen atom in the thiazolium ring is thought to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death.
Researchers have successfully prepared polymers and hydrogels with significant antimicrobial efficacy. For example, polymers synthesized from the MTZ monomer, after N-alkylation of the thiazole group, exhibit excellent antibacterial activity. nih.gov Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are particularly promising for biomedical applications such as wound dressings and medical device coatings. scispace.comdovepress.com The incorporation of thiazolium-bearing monomers into hydrogel networks can create materials that not only provide a moist environment conducive to healing but also actively combat microbial infections. nih.govnih.govmdpi.com
The characterization of these antimicrobial polymers and hydrogels involves a suite of analytical techniques to assess their chemical structure, physical properties, and biological activity. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and the success of quaternization. The antimicrobial efficacy is typically evaluated against a range of pathogenic bacteria and fungi, with minimum inhibitory concentration (MIC) values being a key metric.
| Polymer/Hydrogel System | Monomer(s) | Antimicrobial Moiety | Target Microorganisms | Key Findings | Reference |
| Poly(MTZ)-based polymer | 2-(((2-(4-methylthiazol-5-yl)ethoxy)carbonyl)oxy)ethyl methacrylate (MTZ) | Quaternized Thiazolium | Staphylococcus aureus, Escherichia coli | Effective disruption of bacterial cell membranes. | nih.gov |
| Agar/Acrylic Acid Hydrogel | Acrylic Acid, Agar | Silver Nanoparticles (loaded) | Escherichia coli, MRSA | Excellent mechanical properties and antimicrobial activity when loaded with AgNPs. | nih.govmdpi.com |
| Chitosan/Acrylic Acid Hydrogel | Acrylic Acid, Chitosan | Chitosan, Carboxylic Acid groups | Not specified | High water absorption capacity and thermal stability. | nih.govmdpi.com |
Beyond bulk material properties, the surface characteristics of a material are critical, especially for applications involving biological interactions. Surface functionalization with polymers containing thiazolium groups can transform an inert material into one that actively resists microbial colonization. coatingsworld.com This is a highly sought-after property for medical implants, catheters, and other devices prone to biofilm formation.
Several strategies can be employed for surface functionalization. The "grafting-to" approach involves attaching pre-synthesized thiazolium-containing polymers to the material surface. Alternatively, the "grafting-from" method entails growing the polymer chains directly from the surface. These techniques allow for the creation of a dense layer of antimicrobial polymer brushes that can effectively kill microbes on contact. nih.gov The choice of method depends on the substrate material and the desired density and thickness of the polymer coating. The success of surface modification is often confirmed by surface-sensitive analytical techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements.
Role in the Development of Bio-based Polymer Materials (e.g., as alternatives to conventional acrylic polymers)
The increasing demand for sustainable materials has spurred research into bio-based polymers as alternatives to their petroleum-derived counterparts. agro-chemistry.comkuleuven.be Acrylic polymers are widely used in a vast array of applications, but their reliance on fossil fuels is a significant environmental concern. nih.gov While direct research on this compound as a bio-based alternative is not extensively documented, the principles of its synthesis from bio-derivable precursors like itaconic acid highlight a potential pathway. nih.govnsf.gov
The development of bio-based acrylic acid itself is a major area of research, with routes from sugars and other biomass sources being actively explored. nih.govresearchgate.net By extension, synthesizing derivatives like this compound from these bio-based feedstocks would contribute to the development of a new class of functional, sustainable polymers. These bio-based thiazole-containing acrylic polymers could offer the dual benefits of renewability and the specific functionalities conferred by the thiazole ring, such as antimicrobial properties. Projects like the GREENER initiative are actively seeking bio-based and biodegradable replacements for polyacrylic acid, with polyaspartic acid being one of the investigated alternatives. kuleuven.be This indicates a strong scientific and industrial interest in moving away from conventional acrylics.
Engineering of Hybrid Materials for Targeted Biological Research
The functional groups present in this compound—the carboxylic acid and the thiazole ring—make it an attractive component for the engineering of hybrid materials for biological research. nih.gov Hybrid materials, which combine organic and inorganic components at the nanoscale, can offer synergistic properties that are not available from the individual components alone.
For example, polymers derived from this compound could be used to functionalize the surface of inorganic nanoparticles, such as gold or iron oxide nanoparticles. nih.gov The carboxylic acid groups can serve as anchoring points to the nanoparticle surface, while the thiazole moieties can be further modified, for instance, to attach targeting ligands or imaging agents. Such hybrid nanoparticles could be designed for targeted drug delivery, where the targeting ligand directs the nanoparticle to specific cells or tissues, and the thiazole component could potentially be exploited for its inherent biological activity or as a conjugation point. mdpi.com The development of such sophisticated hybrid materials is a rapidly advancing field, and the unique chemistry of this compound and its derivatives offers intriguing possibilities for creating novel tools for biological research and therapy.
Based on the conducted searches, specific experimental data for the analytical and spectroscopic characterization of the chemical compound “this compound” is not available in the public domain.
The search results yielded information for structurally related but distinct compounds, including:
Imidazol-5-one azo compounds derived from acrylic acid.
Thiazolidine-2,4-dione-acridine hybrids.
N-sulfonyl-2,3-dihydro-1,2-thiazoles.
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
However, detailed analytical data such as NMR, Mass Spectrometry, IR spectroscopy, Elemental Analysis, and Chromatographic techniques specifically for "this compound" could not be located. Therefore, the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection cannot be generated at this time.
Future Research Directions and Emerging Opportunities
Exploration of Novel, Efficient, and Sustainable Synthetic Pathways
The future synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid and its derivatives will likely focus on improving efficiency, reducing environmental impact, and increasing structural diversity. Current synthetic strategies for similar molecules often rely on multi-step processes. Future research could explore innovative one-pot reactions or catalyst-driven methods to streamline production. For instance, adapting methods used for other acrylic acid thioamides, which can be achieved without metal catalysts, could offer a more sustainable approach. nih.gov
Furthermore, the quest for greener chemical processes may lead to the exploration of bio-based feedstocks for the acrylic acid component, moving away from traditional petrochemical routes. researchgate.net The development of scalable syntheses is also crucial for producing sufficient quantities for extensive biological and material science evaluation. nih.gov Techniques like Claisen-Schmidt condensation, used for synthesizing related thiazole (B1198619) chalcones, could be optimized for the large-scale production of this compound precursors. nih.govresearchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Precedent |
| One-Pot Reactions | Increased efficiency, reduced waste | Synthesis of substituted 1,2-thiazoles nih.gov |
| Metal-Free Catalysis | Lower cost, reduced toxicity | Optimized reactions of acrylic acid thioamides nih.gov |
| Bio-based Feedstocks | Sustainability, reduced fossil fuel reliance | Alternative routes for acrylic acid synthesis researchgate.net |
| Flow Chemistry | Scalability, improved safety and control | Modern pharmaceutical manufacturing |
In-depth Mechanistic Studies of Biological Activities to Uncover New Therapeutic Targets
Thiazole-containing compounds are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netdergipark.org.trresearchgate.netnih.gov A critical future direction is the comprehensive screening of this compound against a wide panel of biological targets to identify its therapeutic potential.
Once a biological activity is identified, in-depth mechanistic studies will be paramount. For example, if the compound shows antibacterial effects, research should aim to identify its specific molecular target within the bacterial cell, such as enzymes involved in cell wall synthesis like LD-carboxypeptidase or MurB, which have been identified as potential targets for other thiazole derivatives. mdpi.commdpi.com Similarly, if anticancer activity is observed, studies could investigate its effect on key signaling pathways or enzymes like tyrosine kinases or VEGFR-2, which are common targets for thiazole-based drugs. nih.govmdpi.com Understanding these mechanisms is essential for identifying novel therapeutic targets and for the future rational design of more potent and selective analogues. The bactericidal effect of some poly(acrylic acid) copolymers, for instance, has been attributed to an ion-exchange mechanism, a discovery that opens new avenues for designing antimicrobial surfaces. nih.gov
Rational Design and Synthesis of Next-Generation Thiazole-Acrylic Acid Analogues with Enhanced Specificity
Building on mechanistic insights, the rational design of next-generation analogues of this compound represents a significant opportunity. mdpi.comnih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the chemical modification of the parent scaffold to enhance its potency and selectivity for a specific biological target while minimizing off-target effects. researchgate.net
Computational tools, such as molecular docking, can predict how modifications to the thiazole ring, the acrylic acid side chain, or the methyl group might alter binding affinity to a target protein. mdpi.comnih.gov This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources. For example, research on other thiazole-based inhibitors has shown that the addition of specific substituents can facilitate hydrophobic interactions with amino acid residues in a target's binding site, thereby enhancing inhibition. mdpi.com The goal is to develop new chemical entities with superior therapeutic profiles, a strategy successfully employed in the development of novel c-Met kinase inhibitors and antimalarial agents. researchgate.netnih.gov
| Design Approach | Objective | Tools & Techniques |
| Structure-Activity Relationship (SAR) | Identify key functional groups for activity and selectivity. | Synthesis of analogues, biological screening. researchgate.net |
| Molecular Docking | Predict binding modes and affinities to target proteins. | Computational chemistry software. mdpi.comnih.gov |
| Bioisosteric Replacement | Modify physicochemical properties while retaining activity. | Replacement of functional groups (e.g., acid with tetrazole). |
Expansion into Novel Biomedical and Material Science Applications
The potential applications of this compound extend beyond traditional pharmacology into the realms of biomedical devices and advanced materials. Acrylic-based polymers are widely used in biomedical applications due to their excellent biocompatibility. scispace.com By incorporating this compound as a monomer, it may be possible to create novel polymers with inherent biological activity, such as antimicrobial or anti-inflammatory properties.
These functionalized polymers could be developed into advanced materials for various applications:
Wound Dressings: Hydrogels based on acrylic acid can be designed to be flexible and adhesive, making them suitable for wound care. nih.gov Incorporating the thiazole moiety could add antimicrobial properties to prevent infections.
Drug Delivery Systems: Polymer-coated nanoparticles are a promising platform for targeted drug delivery. nih.gov Polymers derived from this compound could be used to create coatings that enhance biocompatibility and provide a therapeutic effect.
Antimicrobial Surfaces: The compound could be used to coat medical devices to prevent biofilm formation, a major source of hospital-acquired infections. The proven antibacterial activity of some acrylic-based materials supports this potential application. nih.govscispace.com
Tissue Engineering: Acrylic-based scaffolds are used in regenerative medicine. researchgate.net Functionalizing these scaffolds with this compound could help modulate the inflammatory response and support tissue regeneration.
Synergistic Approaches: Hybridization of Thiazole-Acrylic Acid with Other Bioactive Chemical Scaffolds
Molecular hybridization, the strategy of combining two or more distinct bioactive pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with dual or enhanced activity. researchgate.netmdpi.com The this compound scaffold is an excellent candidate for this approach.
Future research could focus on synthesizing hybrid molecules that link the thiazole-acrylic acid core to other known bioactive chemical scaffolds. This could lead to the development of multi-target drugs, which are often more effective and less prone to resistance development. For example, hybridizing with a coumarin or benzofuran moiety, as has been done with other thiazoles, could yield compounds with potent anticancer and antibacterial properties. nih.gov Similarly, creating hybrids with sulfonamides could generate novel antimicrobial agents. mdpi.com This synergistic approach aims to improve the activity profile of the parent compound and reduce undesirable side effects. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methylthiazol-5-yl)acrylic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, similar thiazole derivatives are synthesized by refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Optimization includes adjusting reaction time (3–5 hours), temperature (reflux conditions), and molar ratios (1:1.1 ratio of thiazole to aldehyde precursors). Purification via washing with ethanol and diethyl ether ensures high yields.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- HPLC-DAD : Used to determine purity and quantify active ingredients, with retention times calibrated using internal standards like cefditoren derivatives .
- NMR Spectroscopy : 1H and 13C NMR identify structural features, such as vinyl protons (δ 6.5–7.5 ppm) and thiazole ring carbons (δ 150–160 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=C at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies involve:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures.
- Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring for degradation products .
- Hydrolytic Stability : Incubation in buffers (pH 1–12) at 40°C for 30 days, followed by LC-MS analysis .
Advanced Research Questions
Q. What strategies are employed to elucidate structure-activity relationships (SAR) for thiazole-containing derivatives like this compound?
Methodological Answer:
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., EGFR kinase domain) .
- Bioisosteric Replacement : Substituting the thiazole ring with isoxazole or triazole groups to compare activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylic acid group for hydrogen bonding) using Schrödinger Suite .
Q. How does the 4-methylthiazole ring influence the compound’s bioactivity in drug discovery contexts?
Methodological Answer: The 4-methylthiazole moiety enhances:
- Lipophilicity : Measured via logP values (e.g., >2.5 for improved membrane permeability).
- Electron-Deficient Character : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR inhibitors in ) .
- Metabolic Stability : Methyl groups reduce oxidative metabolism, as shown in microsomal assays (t1/2 > 60 minutes) .
Q. What are the challenges in resolving data contradictions between computational predictions and experimental bioactivity results?
Methodological Answer:
- Validation via Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to test docking predictions .
- Free-Energy Perturbation (FEP) : Refine binding energy calculations using molecular dynamics simulations (e.g., Desmond) .
- Dose-Response Assays : Compare IC50 values (e.g., cell-based assays for cytotoxicity) with predicted Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
